molecular formula C14H19NO B13230859 2-{2-Azaspiro[4.4]nonan-4-yl}phenol

2-{2-Azaspiro[4.4]nonan-4-yl}phenol

Cat. No.: B13230859
M. Wt: 217.31 g/mol
InChI Key: MEYBJEBHBRYDET-UHFFFAOYSA-N
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Description

2-{2-Azaspiro[4.4]nonan-4-yl}phenol (CAS: 2060033-54-5) is a spirocyclic compound characterized by a central 2-azaspiro[4.4]nonane scaffold fused with a phenol moiety at the 4-position. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol . The spirocyclic structure imparts conformational rigidity, which is advantageous in drug design for enhancing target selectivity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azaspiro[4.4]nonan-4-yl}phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-azaspiro[4.4]nonane with phenol in the presence of a catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{2-Azaspiro[4.4]nonan-4-yl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of 2-{2-Azaspiro[4.4]nonan-4-yl}phenol, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenol at position 4 C₁₄H₁₉NO 217.31 Rigid scaffold; potential CNS activity
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one 2-Nitrophenyl and ketone groups C₁₄H₁₆N₂O₃ 260.29 Higher polarity due to nitro group; unstudied bioactivity
2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione 4-Methoxyphenyl and dione groups C₁₅H₁₇NO₃ 259.30 Enhanced solubility from dione; synthetic intermediate
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl Ethyl ester and carboxylate C₁₁H₂₀ClNO₂ 241.74 Improved bioavailability; ester prodrug potential
N-Phenylamino derivatives of 2-azaspiro[4.4]nonane N-Phenylamino substituents Variable ~250–300 Anticonvulsant activity (ED₅₀: 15–30 mg/kg in mice)
4-(2-Azaspiro[4.4]nonan-2-yl)-1-(4-fluorophenyl)butan-1-one Fluorophenyl and ketone chain C₁₉H₂₅FNO 302.41 Neurological applications; improved blood-brain barrier penetration

Structural and Functional Insights

Substituent Effects on Bioactivity: Phenol vs. Anticonvulsant Derivatives: N-Phenylamino analogs exhibit significant anticonvulsant efficacy in rodent models, with ED₅₀ values comparable to established drugs like valproate. The absence of a phenylamino group in the target compound may limit its direct anticonvulsant utility .

Physicochemical Properties: Solubility: Dione-containing derivatives (e.g., 2-(4-methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione) exhibit higher aqueous solubility due to polar carbonyl groups, whereas the phenolic compound may require formulation optimization for bioavailability . Metabolic Stability: Ester derivatives (e.g., ethyl carboxylate HCl) serve as prodrugs, leveraging esterase-mediated hydrolysis for sustained release .

Synthetic Accessibility: 2-Azaspiro[4.4]nonane derivatives are synthesized via hypervalent iodine-mediated oxidative cyclization, a method less explored than 1-azaspiro syntheses . Modifications at the 4-position (e.g., phenol vs. nitrophenyl) require tailored protecting-group strategies.

Biological Activity

2-{2-Azaspiro[4.4]nonan-4-yl}phenol is a compound of significant interest due to its unique spirocyclic structure combined with a phenolic group, which together confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O1_{1}
  • Molecular Weight : Approximately 217.31 g/mol
  • Functional Groups : Presence of a phenolic hydroxyl group and a spirocyclic framework.

This unique combination enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity.
  • Enzyme Interaction : The spirocyclic structure allows for interactions with enzymes and receptors, modulating essential biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Preliminary studies have shown effective inhibition against bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, indicating that it may interfere with cancer cell proliferation through apoptosis or other mechanisms .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Azaspiro[4.4]nonan-3-oneLacks phenolic group; contains a carbonyl groupFocused more on ketone reactivity
2-Azaspiro[4.4]nonan-3-yl methanolContains methanol instead of phenolExhibits different solubility and reactivity
3-{2-Azaspiro[4.4]nonan-4-yl}phenolSimilar spirocyclic structure but different substitutionsPotentially varied biological activities

These comparisons highlight the distinct chemical and biological properties conferred by the phenolic group in this compound.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Anticonvulsant Activity : A study explored derivatives of azaspiro compounds for anticonvulsant properties. While not directly studying this compound, it suggests a broader pharmacological relevance within the azaspiro family .
  • Cytotoxicity Assays : In vitro assays using MTT assays revealed that certain derivatives exhibited significant cytotoxic effects against murine fibroblasts, indicating potential for further development in cancer therapies .
  • Adenosine Receptor Interaction : Compounds similar to this compound have shown activity as dual antagonists at adenosine receptors, suggesting a mechanism for immunomodulation in cancer treatment contexts .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(2-azaspiro[4.4]nonan-4-yl)phenol

InChI

InChI=1S/C14H19NO/c16-13-6-2-1-5-11(13)12-9-15-10-14(12)7-3-4-8-14/h1-2,5-6,12,15-16H,3-4,7-10H2

InChI Key

MEYBJEBHBRYDET-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=CC=C3O

Origin of Product

United States

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